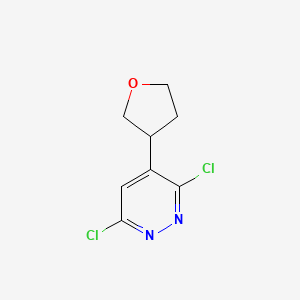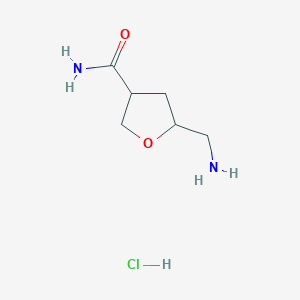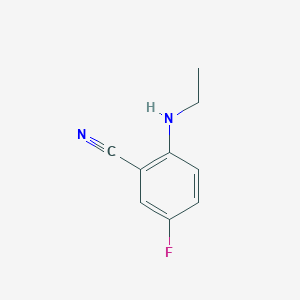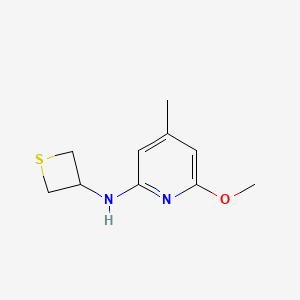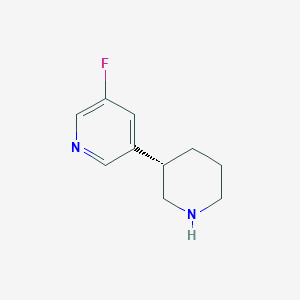
(S)-3-Fluoro-5-(piperidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Fluoro-5-(piperidin-3-yl)pyridine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of a fluorine atom and a piperidinyl group in the pyridine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoro-5-(piperidin-3-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropyridine and piperidine.
Nucleophilic Substitution: The fluorine atom in the 3-fluoropyridine is substituted with a piperidinyl group through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions and the use of automated systems to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or distillation, to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fluoro-5-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom or the piperidinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups, into the molecule.
Scientific Research Applications
(S)-3-Fluoro-5-(piperidin-3-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Fluoro-5-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the piperidinyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A precursor in the synthesis of (S)-3-Fluoro-5-(piperidin-3-yl)pyridine.
Piperidine: A six-membered heterocyclic amine that serves as a building block for various pharmaceuticals.
Fluorinated Pyridines: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a piperidinyl group in the pyridine ring. This combination imparts specific chemical and biological properties that make the compound valuable in various scientific and industrial applications. The chiral nature of the compound also adds to its uniqueness, as the (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-fluoro-5-[(3S)-piperidin-3-yl]pyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2/t8-/m1/s1 |
InChI Key |
ZBRLEVGSWHRKEI-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=CN=C2)F |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


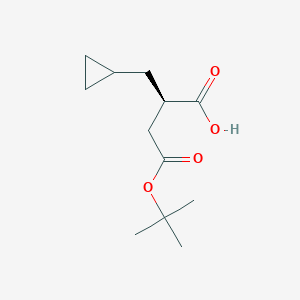
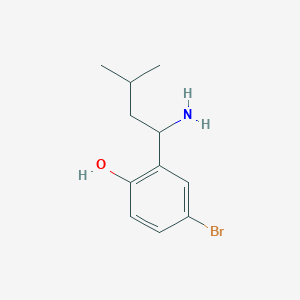
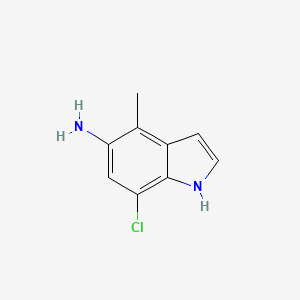
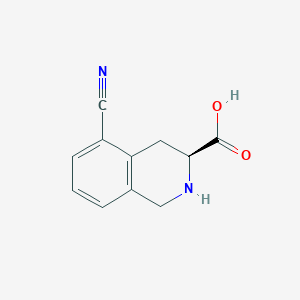
![4-(tert-Butoxycarbonyl)-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13327197.png)
![(R)-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B13327212.png)
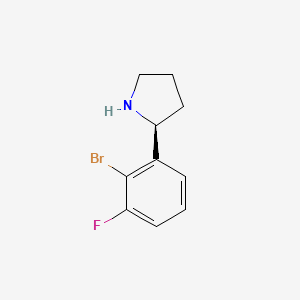
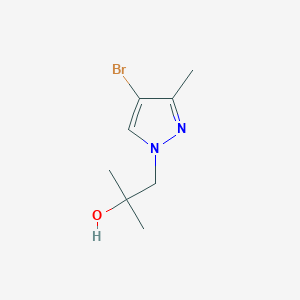

![Methyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13327240.png)
